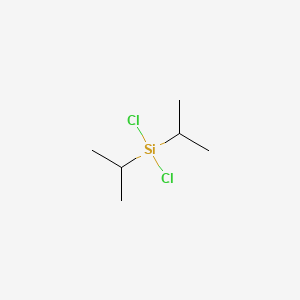
Dichlorodiisopropylsilane
Übersicht
Beschreibung
Dichlorodiisopropylsilane (DDS) is an organosilicon compound with the molecular formula C7H14Cl2Si. It is a colorless liquid at room temperature and has a low volatility. It is commonly used as a reagent in organic synthesis and as a catalyst in the polymerization of vinyl monomers. It is also used as a solvent in the manufacture of pharmaceuticals and as an intermediate in the production of other organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Adsorption of Herbicides : Dichlorodiisopropylsilane is utilized in the synthesis of aminosilane-grafted mesoporous carbons for environmental applications, such as the adsorption of herbicides from aqueous solutions. This approach enhances the sorption capacity towards herbicides, demonstrating its potential for environmental remediation and the purification of aquatic environments from toxic contaminants (Gościanska & Olejnik, 2019).
Materials Science
Hybrid Xerogels : Research on hybrid xerogels containing positively charged 1,4-diazoniabicycle[2.2.2]octane dichloride demonstrates the utility of Dichlorodiisopropylsilane in materials science. These xerogels, derived from the compound di-3-n-propyltrimethoxysilane dichloride, showcase microporous structures ideal for ion exchange processes and highlight the versatility of silane-based compounds in designing materials with specific chemical properties (Arenas et al., 2006).
Nanotechnology
Inorganic Nanoparticles : Dichlorodiisopropylsilane plays a role in the synthesis of inorganic nanoparticles, crucial for the advancement of nanotechnology. This area explores the development of novel materials for applications in electronics, catalysis, and more. The research underscores the importance of silane compounds in generating nanosized inorganic-organic hybrids for various technological applications (Cushing, Kolesnichenko, & O'Connor, 2004).
Wirkmechanismus
Target of Action
Diisopropyldichlorosilane, also known as Dichlorodiisopropylsilane, is primarily used as a protecting group reagent . Its main targets are hydroxy groups in organic compounds, particularly in nucleosides .
Mode of Action
Diisopropyldichlorosilane interacts with its targets by forming a protective layer around the hydroxy groups . This is achieved through a reaction with the nucleoside in the presence of dichlorodiisopropylsilane and imidazole in DMF, resulting in a protected nucleoside .
Biochemical Pathways
It is known that the compound plays a role in thePeterson alkenation reaction , a method used to form carbon-carbon double bonds .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 1026 g/mL at 20 °C . It has a boiling point of 66 °C at 27 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in a biological system.
Result of Action
The primary result of Diisopropyldichlorosilane’s action is the protection of hydroxy groups in organic compounds . This protection facilitates certain chemical reactions, such as the Peterson alkenation, by preventing unwanted side reactions .
Action Environment
Diisopropyldichlorosilane is sensitive to moisture, water, and protic solvents, reacting rapidly with these substances . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the presence of these substances in its environment .
Eigenschaften
IUPAC Name |
dichloro-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENNYNYEKCQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374298 | |
| Record name | Diisopropyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7751-38-4 | |
| Record name | Diisopropyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiisopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Dichlorodiisopropylsilane a valuable reagent in organic synthesis?
A1: Dichlorodiisopropylsilane serves as a versatile building block in organic synthesis due to its reactivity and the ability to introduce a diisopropylsilyl group. This is evident in its use for creating a temporary silicon tether in the synthesis of (−)-Detoxinine []. This approach exploits the reactivity of the Si-Cl bonds towards nucleophilic substitution, enabling the formation of complex molecular architectures.
Q2: How does the structure of polymers synthesized from Dichlorodiisopropylsilane influence their degradation properties?
A2: Research [] shows that incorporating Dichlorodiisopropylsilane into the polymer backbone, specifically as geminal silyl ester linkages, results in polymers highly susceptible to hydrolytic degradation. The study found that the steric bulk of the substituents on the silicon atom significantly impacts the degradation rate. Poly(diisopropylsilyl terephthalate), with its bulky isopropyl groups flanking the silicon, exhibited greater stability compared to polymers with less bulky substituents. This highlights the role of steric hindrance in influencing the accessibility of water molecules to the silicon atom, ultimately affecting the hydrolysis rate and polymer degradation.
Q3: Can you provide an example of how Dichlorodiisopropylsilane contributes to the development of materials with specific properties?
A3: In a study focusing on highly fluorescent materials [], Dichlorodiisopropylsilane was employed as a starting material for synthesizing benzofuranylmethylidenebenzoxasiloles. These compounds, featuring a silicon atom integrated into their structure, exhibit promising fluorescence properties. Notably, the research demonstrated that the introduction of electron-donating groups on the benzoxasilole framework, derived from modifications to the initial Dichlorodiisopropylsilane structure, led to enhanced fluorescence quantum yields. This example highlights the potential of using Dichlorodiisopropylsilane as a precursor for designing and fine-tuning the properties of functional materials, particularly in the realm of fluorescent materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




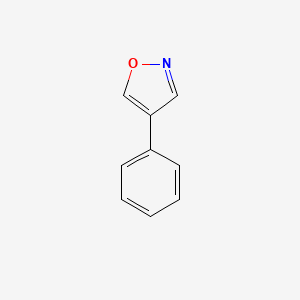

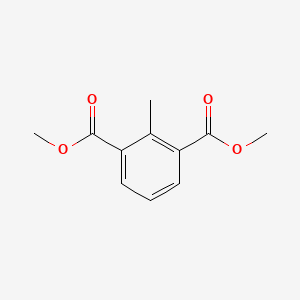


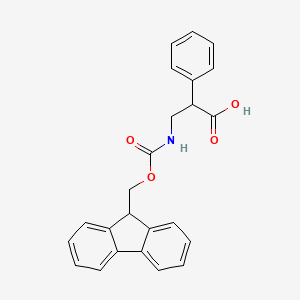
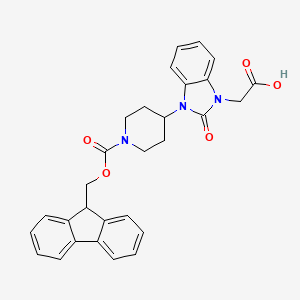


![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)


